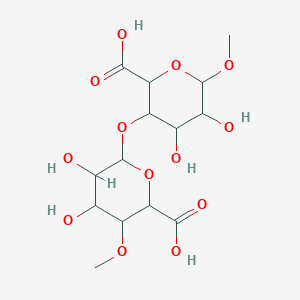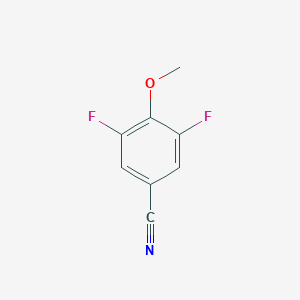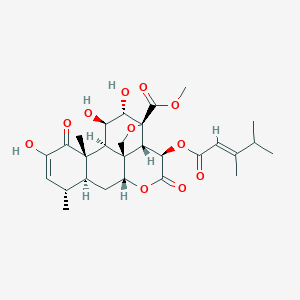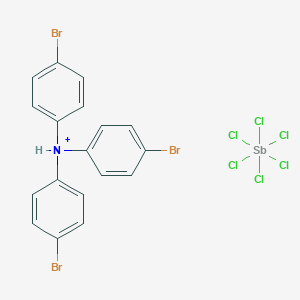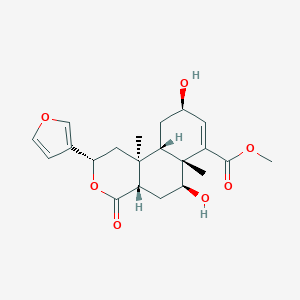
Borapetol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borapetol B is a natural product that is extracted from the leaves of the plant Boronia pinnata. It has gained significant attention in the scientific community due to its potential medicinal properties. Borapetol B has been found to possess anti-inflammatory, anticancer, and antimicrobial activities.
Scientific Research Applications
Antidiabetic Properties
Borapetol B, isolated from Tinospora crispa, has been shown to possess antidiabetic properties. In a study by Lokman et al. (2013), it was demonstrated that Borapetol B improves blood glucose levels by stimulating insulin release. This was observed in both normoglycemic and type 2 diabetic rats, indicating its potential use as an antidiabetic agent. The compound dose-dependently increased insulin secretion without causing damage to islet beta cells, highlighting its safety and effectiveness in managing diabetes (Lokman et al., 2013).
Hypoglycemic Effects
Further research on borapetosides, including Borapetol B, from Tinospora crispa has revealed their hypoglycemic actions. Borapetoside A, in particular, was found to significantly reduce plasma glucose concentration, increase plasma insulin levels, and promote glycogen synthesis in mice models. These effects are mediated through both insulin-dependent and insulin-independent pathways, suggesting a multifaceted approach to managing blood glucose levels. This emphasizes the potential of borapetosides in the treatment of diabetes and related metabolic disorders (Ruan et al., 2013).
Phytoremediation of Boron
Borapetol B, due to its association with boron, has been indirectly linked to studies involving the phytoremediation of boron from environments. For instance, Türker et al. (2013) demonstrated the ability of a polyculture constructed wetland to treat boron mine effluent. This highlights the broader ecological applications related to compounds associated with boron, providing insights into environmental management and remediation strategies (Türker et al., 2013).
Agricultural Applications
Studies have also explored the role of boron in agriculture, impacting crop yield and quality. For instance, Ahmad and Irshad (2011) investigated the response of wheat, rice, and cotton to boron application, showing significant improvements in growth parameters and yield. This suggests the potential agricultural benefits of understanding and utilizing boron-related compounds like Borapetol B (Ahmad & Irshad, 2011).
properties
CAS RN |
104901-06-6 |
|---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl (2S,4aS,6S,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6,9-dihydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O7/c1-20-9-15(11-4-5-27-10-11)28-19(25)13(20)8-17(23)21(2)14(18(24)26-3)6-12(22)7-16(20)21/h4-6,10,12-13,15-17,22-23H,7-9H2,1-3H3/t12-,13+,15-,16-,17-,20+,21-/m0/s1 |
InChI Key |
WMFCEJSQHFTWJN-WLLNXKAUSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@@]3([C@H]2C[C@H](C=C3C(=O)OC)O)C)O)C4=COC=C4 |
SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3(C2CC(C=C3C(=O)OC)O)C)O)C4=COC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)
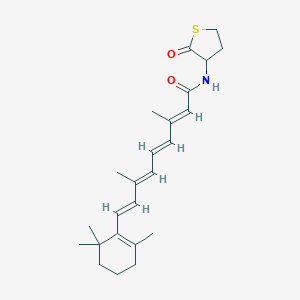
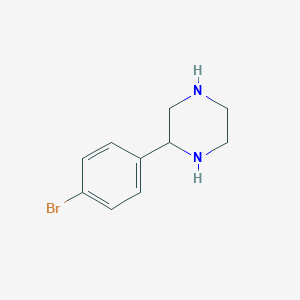
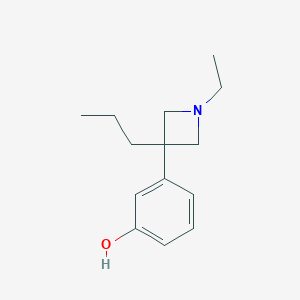
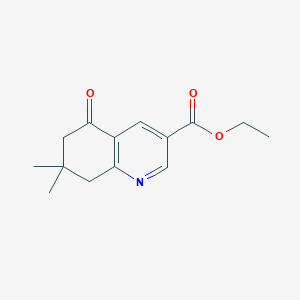
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)


![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
